TDBIA
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Overview
Description
Preparation Methods
The synthesis of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine involves several steps. One method includes the preparation of its enantiomers, which are then tested for their actions on central dopamine and serotonin receptors . Industrial production methods for this compound are not widely documented, but laboratory synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups attached to the indole ring.
Reduction: This reaction can modify the nitrogen-containing groups.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the indole ring.
Scientific Research Applications
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its interaction with central dopamine and serotonin receptors. It has been shown to possess potent central 5-HT1A receptor stimulating properties . The molecular targets include these receptors, and the pathways involved are related to neurotransmission and receptor activation.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine can be compared with other indole derivatives that also interact with serotonin and dopamine receptors. Similar compounds include:
5-Hydroxyindole: Known for its role in serotonin synthesis.
2,3-Dihydro-1H-indole: Another indole derivative with biological activity.
N,N-Dimethyltryptamine (DMT): A compound with similar structural features and receptor interactions.
The uniqueness of 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine lies in its specific receptor affinity and the resulting pharmacological effects.
Properties
CAS No. |
121784-56-3 |
---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N,N-dimethyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine |
InChI |
InChI=1S/C14H18N2/c1-16(2)11-5-3-10-4-6-14-12(7-8-15-14)13(10)9-11/h4,6-8,11,15H,3,5,9H2,1-2H3 |
InChI Key |
HENBLLXAHPTGHX-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(C=C2)NC=C3 |
Synonyms |
6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (+)-(R)-isomer 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz(e)indol-8-amine, (-)-(S)-isomer TDBIA |
Origin of Product |
United States |
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